molecular formula C18H12O3 B8079574 9-methoxy-12H-benzo[a]xanthen-12-one

9-methoxy-12H-benzo[a]xanthen-12-one

Cat. No.: B8079574
M. Wt: 276.3 g/mol
InChI Key: ZQHYXRUHEXMDDM-UHFFFAOYSA-N
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Description

9-methoxy-12H-benzo[a]xanthen-12-one is a chemical compound with the molecular formula C18H12O3 . It has a molecular weight of 276.29 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the photochemical oxidation of 7-methoxy-3-phenyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-4H-chromen-4-one in methanol containing iodine in the presence of air afforded a compound with a similar structure . Another study reported a gold (I)-catalyzed aromaticity-driven double 6-endo cascade cyclization strategy to synthesize both 12H-benzo[a]xanthen-12-ones .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques such as IR, UV-Vis, 1H NMR, and mass spectra .

Scientific Research Applications

  • Synthesis Methods and Derivatives : The synthesis of xanthones and related compounds, including derivatives of benzo[a]xanthenes, has been a subject of study. For instance, a study demonstrated the synthesis of xanthone derivatives using ceric ammonium nitrate, resulting in products like 2,3-dimethoxy-9H-xanthen-9-one and 12a-methoxy-5H-benzo[c]xanthenes 5,7(12aH)-dione (Johnson et al., 2010).

  • Photophysical Properties : Research has explored the photophysical properties of benzo[a]xanthenes, such as their absorption and emission spectra in various solvents. These properties are crucial for applications in materials science and photonics (Aggarwal & Khurana, 2014).

  • Electrophilic Reactivity : The electrophilic reactivity of certain benzo[a]xanthenes has been studied. For example, the electron-withdrawing effect of bonded bromine atoms in certain xanthenes enhances their molecular electrophilicity, which is important for understanding their chemical behavior (Ferreira et al., 2012).

  • Antimicrobial Activity : Some benzo[a]xanthene derivatives have shown promising antimicrobial activity. For instance, certain synthesized xanthenes exhibited significant antibacterial and antifungal activities, indicating potential for pharmaceutical applications (Mane et al., 2019).

  • Anti-HIV Activity : Certain new xanthones derived from benzo[a]xanthene structures demonstrated moderate anti-HIV activity. This highlights the potential of these compounds in developing antiviral therapies (Omolo et al., 2012).

  • Synthetic Pathways for Complex Molecules : Research on the synthetic routes for complex molecules, including benzo[a]xanthenes, has been conducted. This research helps in understanding the synthetic chemistry of these compounds and their potential for producing novel materials or pharmaceuticals (Kato et al., 1988).

  • Inhibitory Properties Against Enzymes : Novel benzo[b]xanthene derivatives have been investigated for their inhibitory properties against enzymes such as acetylcholinesterase and butyrylcholinesterase. These findings have implications for treating neurological diseases like Alzheimer's (Turhan et al., 2020).

Properties

IUPAC Name

9-methoxybenzo[a]xanthen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c1-20-12-7-8-14-16(10-12)21-15-9-6-11-4-2-3-5-13(11)17(15)18(14)19/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHYXRUHEXMDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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